
1,6-Bis(3-nitrophenoxy)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(3-nitrophenoxy)hexane is an organic compound with the molecular formula C18H20N2O6 and a molecular weight of 360.37 g/mol It is characterized by the presence of two nitrophenoxy groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(3-nitrophenoxy)hexane can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 1,6-dibromohexane with 3-nitrophenol in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(3-nitrophenoxy)hexane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or hydrazine hydrate.
Common Reagents and Conditions
Reduction: Hydrogen gas with Pd/C or hydrazine hydrate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 1,6-Bis(3-aminophenoxy)hexane.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
1,6-Bis(3-nitrophenoxy)hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research into its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-Bis(3-nitrophenoxy)hexane is primarily related to its chemical reactivity. The nitro groups can undergo reduction to form amino groups, which can then interact with various biological targets. The compound’s ability to participate in nucleophilic aromatic substitution reactions also allows it to modify other molecules, potentially altering their biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Bis(4-nitrophenoxy)hexane
- 1,6-Bis(2-nitrophenoxy)hexane
- 1,5-Bis(3-nitrophenoxy)pentane
- 1,10-Bis(3-nitrophenoxy)decane
Uniqueness
1,6-Bis(3-nitrophenoxy)hexane is unique due to the specific positioning of the nitro groups on the phenoxy rings, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to differences in physical properties and chemical behavior compared to its analogs.
Properties
CAS No. |
5226-69-7 |
|---|---|
Molecular Formula |
C18H20N2O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-nitro-3-[6-(3-nitrophenoxy)hexoxy]benzene |
InChI |
InChI=1S/C18H20N2O6/c21-19(22)15-7-5-9-17(13-15)25-11-3-1-2-4-12-26-18-10-6-8-16(14-18)20(23)24/h5-10,13-14H,1-4,11-12H2 |
InChI Key |
KFTGSVDTJQVUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCOC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


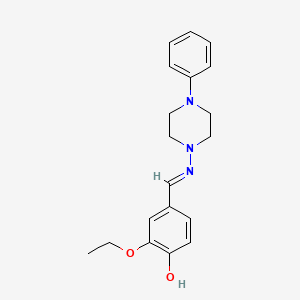

![2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11961967.png)

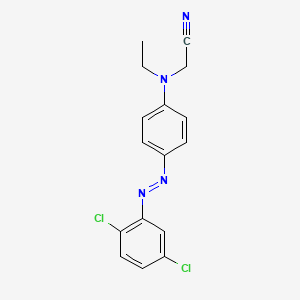

![Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]-](/img/structure/B11961996.png)
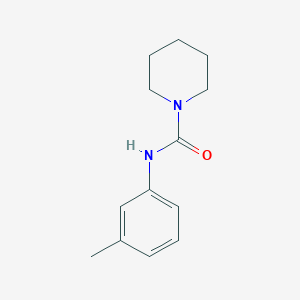
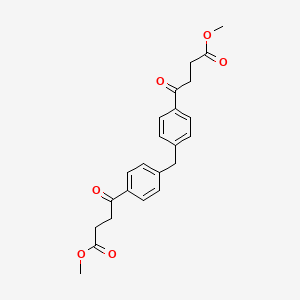

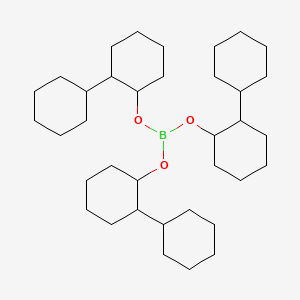

![N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide](/img/structure/B11962028.png)
![7-hydroxy-9-(3-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11962029.png)
